Styrene-alpha,beta,beta-D3 (CAS 3814-93-5) is a selectively deuterated isotopologue of styrene featuring three deuterium atoms localized entirely on the vinyl group (C6H5-CD=CD2). With a guaranteed isotopic purity typically ≥98 atom % D, it provides a precise +3 Da mass shift relative to unlabeled styrene . This highly specific labeling profile makes it a critical precursor for synthesizing selectively deuterated polymers, a mechanistic probe for kinetic isotope effect (KIE) studies in olefin metathesis, and an established internal reference for isotope dilution mass spectrometry (IDMS)[1]. Unlike fully deuterated analogs, Styrene-d3 preserves the natural 1H NMR signature of the phenyl ring, allowing researchers and industrial chemists to utilize the aromatic protons as an internal calibration standard during complex reaction monitoring, catalytic trapping, or metabolic tracking workflows .
Substituting Styrene-d3 with unlabeled styrene or fully deuterated Styrene-d8 compromises both analytical precision and mechanistic clarity [1]. In GC-MS/LC-MS applications, unlabeled styrene cannot serve as an internal standard due to matrix interference, while Styrene-d8 introduces unnecessary mass shifts (+8 Da) and alters the vibrational modes of the aromatic ring, which can perturb binding affinities in sensitive metabolic assays [1]. Furthermore, in polymerization kinetics and transition-metal catalysis, Styrene-d8 obscures site-specific kinetic isotope effects because the entire molecule is labeled. Styrene-d3 isolates the isotopic substitution strictly to the reactive vinyl moiety, enabling unambiguous differentiation between alkene insertion steps and aromatic C-H activation events, a distinction impossible to achieve with generic or fully labeled alternatives [2].
In trace environmental and occupational exposure monitoring, Styrene-d3 provides a critical +3 Da mass shift (m/z 107 vs. native m/z 104) [1]. Because the natural abundance of M+3 isotopologues in native styrene is negligible (<0.01%), using Styrene-d3 as an internal standard eliminates the matrix interference and isotopic overlap commonly observed with M+1 or M+2 labeled standards [1]. Compared to Styrene-d8, Styrene-d3 achieves equivalent baseline resolution in MS without the added cost and potential chromatographic isotope effect (retention time shift) associated with heavily deuterated aromatic rings.
| Evidence Dimension | Mass shift and natural background interference |
| Target Compound Data | Styrene-d3 provides an M+3 shift (m/z 107) with <0.01% native background overlap. |
| Comparator Or Baseline | Unlabeled styrene (m/z 104) suffers from matrix interference; M+1/M+2 standards suffer from ~1.1% 13C natural abundance overlap. |
| Quantified Difference | >99% reduction in isotopic background interference compared to M+1/M+2 standards, with zero native matrix overlap. |
| Conditions | GC-MS/LC-MS quantification of trace styrene in complex biological or environmental matrices. |
Procuring Styrene-d3 ensures absolute quantitative accuracy in regulatory compliance and exposure studies by eliminating false positives from natural isotopic overlap.
Styrene-d3 is highly effective for monitoring transition-metal-catalyzed alkene insertions (e.g., oxidative Heck reactions) because it retains the five aromatic protons[1]. When compared to Styrene-d8, which silences the entire 1H NMR spectrum, Styrene-d3 allows researchers to continuously integrate the aromatic signals (7.2–7.4 ppm) as an internal standard while monitoring the disappearance of the vinyl protons or the appearance of new aliphatic signals [2]. In diruthenium-catalyzed aminocarbyne-alkyne couplings, trapping intermediates with Styrene-d3 definitively proved that alkene attack occurs at the central carbon of the allenyl moiety, a mechanistic insight impossible to derive quantitatively with unlabeled styrene [1].
| Evidence Dimension | 1H NMR signal retention for internal calibration |
| Target Compound Data | Styrene-d3 retains 5 quantifiable aromatic protons (100% signal intensity at 7.2-7.4 ppm) while silencing the 3 vinyl protons. |
| Comparator Or Baseline | Styrene-d8 (0 quantifiable protons in 1H NMR). |
| Quantified Difference | 5 vs 0 active 1H NMR reference sites per molecule. |
| Conditions | In situ NMR monitoring of transition-metal-catalyzed cross-coupling and polymerization. |
The ability to use the compound's own aromatic ring as an internal NMR standard drastically simplifies kinetic data acquisition and improves reproducibility in complex catalytic studies.
In the study of entangled polymer dynamics, selectively deuterated monomers are essential for creating contrast in 2H NMR and small-angle neutron scattering (SANS). When synthesizing triblock copolymers to study motional heterogeneity, using Styrene-d3 for specific blocks (e.g., styrene-d3-styrene) allows for the precise measurement of segmental mobility differences between chain ends and the chain center[1]. Compared to fully deuterated Styrene-d8, Styrene-d3 provides localized 2H NMR signals that specifically report on the backbone dynamics (derived from the vinyl group) without confounding relaxation contributions from the bulky aromatic ring, yielding a more accurate orientational coupling parameter [1].
| Evidence Dimension | Specificity of dynamic relaxation reporting |
| Target Compound Data | Styrene-d3 isolates 2H NMR relaxation strictly to the polymer backbone (main-chain dynamics). |
| Comparator Or Baseline | Styrene-d8 mixes backbone and side-chain (phenyl ring) relaxation dynamics. |
| Quantified Difference | Complete elimination of side-chain 2H relaxation interference in backbone dynamic measurements. |
| Conditions | 2H NMR time-domain observation of entangled polymer melts and block copolymers. |
For advanced material science procurement, Styrene-d3 provides the necessary structural isolation to extract backbone-specific rheological and dynamic data in polystyrene networks.
Procured for quantifying trace styrene exposure in occupational health studies and environmental monitoring, where its M+3 mass shift provides a clean, interference-free baseline without the retention time shifts of fully deuterated analogs [1].
Utilized for trapping intermediates and determining regioselectivity (e.g., in oxidative Heck reactions or diruthenium complexations) via selective NMR tracking and kinetic isotope effect measurements isolated to the vinyl group [2].
Procured to manufacture block copolymers (e.g., styrene-d3-styrene) for 2H NMR and SANS analysis, enabling the precise isolation of backbone dynamics from side-chain motions in entangled polymer melts[3].
Flammable;Irritant